
Amlo-DP-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Amlo-DP-2 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of 2-chlorophenylacetic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2-aminoethanol to produce the desired compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Amlo-DP-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Amlo-DP-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a reference material in analytical chemistry. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases. In industry, it is used in the development of new materials and as a component in various chemical formulations .
Mechanism of Action
The mechanism of action of Amlo-DP-2 involves its interaction with specific molecular targets and pathways. It is known to inhibit calcium ion entry into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure . This action is mediated through its binding to voltage-sensitive calcium channels, preventing calcium influx and subsequent muscle contraction. Additionally, this compound has antioxidant properties and can enhance the production of nitric oxide, further contributing to its vasodilatory effects .
Comparison with Similar Compounds
Amlo-DP-2 is similar to other calcium channel blockers, such as amlodipine and nifedipine. it has unique structural features that differentiate it from these compounds. For instance, the presence of the 2-chlorophenyl group in this compound provides distinct pharmacological properties compared to amlodipine, which lacks this group . Other similar compounds include felodipine and isradipine, which also belong to the dihydropyridine class of calcium channel blockers but have different substituents on the dihydropyridine ring .
Properties
Molecular Formula |
C20H22ClNO5 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
9-O-ethyl 7-O-methyl 8-(2-chlorophenyl)-6-methyl-3,4,8,9-tetrahydropyrido[2,1-c][1,4]oxazine-7,9-dicarboxylate |
InChI |
InChI=1S/C20H22ClNO5/c1-4-27-20(24)18-15-11-26-10-9-22(15)12(2)16(19(23)25-3)17(18)13-7-5-6-8-14(13)21/h5-8,11,17-18H,4,9-10H2,1-3H3 |
InChI Key |
ZSTBMZXEAQASBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=C(N2C1=COCC2)C)C(=O)OC)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


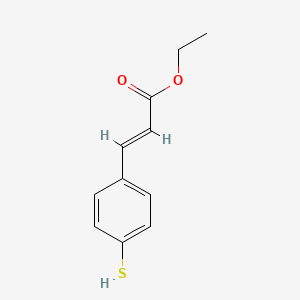
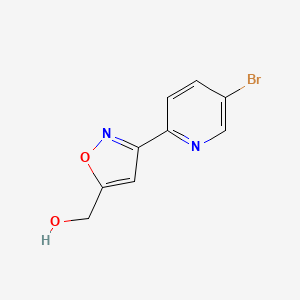
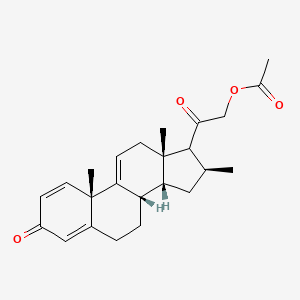

![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
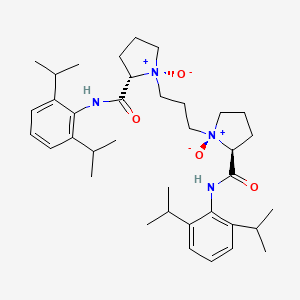
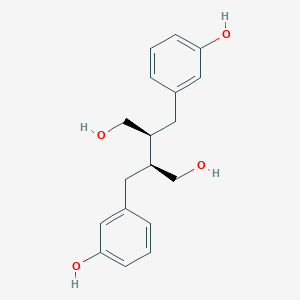
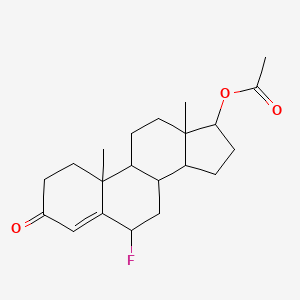
![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)
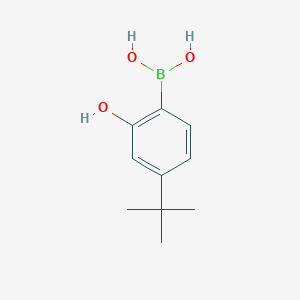
![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)


